Reduced Lipophilicity and Increased Polar Surface Area Relative to N-Phenyl-4-acetyl-5-methylpyrazole Improves Predicted Solubility and Drug-Likeness
The target compound registers a computed logP of 1.02 [1] versus an experimental logP of 2.38 for the common N-phenyl analog 4-acetyl-5-methyl-1-phenylpyrazole , a 57 % reduction in lipophilicity. Concurrently, its polar surface area (PSA) is 77.98 Ų [1] compared with 35 Ų for the N-phenyl comparator , a 123 % increase. These differences materially affect aqueous solubility and passive membrane permeability, positioning the carboxamide as more compliant with the Rule-of-Five guidelines that drive early-phase hit selection.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 1.02; PSA = 77.98 Ų |
| Comparator Or Baseline | 4-Acetyl-5-methyl-1-phenylpyrazole (CAS 6123-63-3): logP = 2.38; PSA = 35 Ų |
| Quantified Difference | ΔlogP = −1.36; ΔPSA = +42.98 Ų (123 % increase) |
| Conditions | logP values from Chemsrc (experimental for comparator) and Molbase (computational for target); PSA from Molbase (target) and ChemSpider EPISuite prediction (comparator). |
Why This Matters
Lower logP and higher PSA reduce the risk of hERG blockade, CYP450 inhibition, and poor solubility, making the compound a safer starting point for medicinal chemistry expansion.
- [1] Molbase. 4-Acetyl-5-methyl-1H-pyrazole-1-carboxamide (CAS 106659-98-7). https://mip.molbase.cn/baike/2490971 (accessed 2026-05-13). View Source
